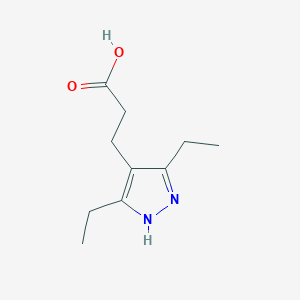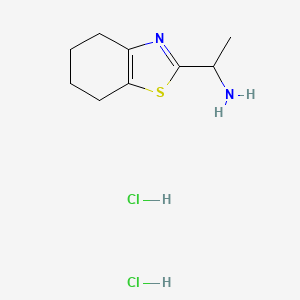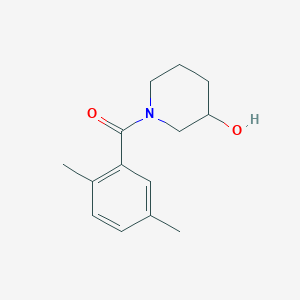
1-(2,5-Dimethylbenzoyl)piperidin-3-ol
Descripción general
Descripción
1-(2,5-Dimethylbenzoyl)piperidin-3-ol is a chemical compound with the molecular formula C14H19NO2. It is used as an intermediate in pharmaceutical research and development .
Synthesis Analysis
The synthesis of piperidone derivatives, such as 1-(2,5-Dimethylbenzoyl)piperidin-3-ol, has been a topic of interest due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of 1-(2,5-Dimethylbenzoyl)piperidin-3-ol consists of a piperidine ring substituted at the 3-position with a hydroxyl group and at the 1-position with a 2,5-dimethylbenzoyl group .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthetic Methodologies: Piperidine derivatives are synthesized for their potential biological activities, with various methods reported for the preparation of structurally diverse compounds. For example, compounds with oxadiazole and sulfonamide motifs have been synthesized and evaluated for enzyme inhibition and molecular docking studies, highlighting the chemical versatility and application in drug discovery (Khalid et al., 2016).
- Crystallography and Molecular Structure: The structural elucidation of piperidine derivatives through crystallography provides insights into their conformational dynamics and intermolecular interactions, crucial for understanding compound behavior in biological systems (Karczmarzyk & Malinka, 2004).
Biological Evaluation
- Antileukemic Activity: Novel piperidine derivatives have been evaluated for their antileukemic properties, with certain compounds showing significant potency against human leukemic cell lines. This application underscores the potential for piperidine derivatives in therapeutic interventions against leukemia (Vinaya et al., 2012).
- Antimicrobial and Antioxidant Activities: The synthesis and evaluation of piperidine-based compounds have revealed their antimicrobial and antioxidant potentials. These findings support the exploration of piperidine derivatives as novel agents for addressing microbial infections and oxidative stress-related conditions (Dineshkumar & Parthiban, 2022).
Pharmacokinetic Characterization
- Metabolite Analysis: The identification and synthesis of metabolites related to piperidine derivatives, including N-oxide/N-glucuronide metabolites, provide valuable information for drug development processes, highlighting the metabolic fate and potential therapeutic window of these compounds (Uldam et al., 2011).
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-11(2)13(8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQWJNLVRNZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



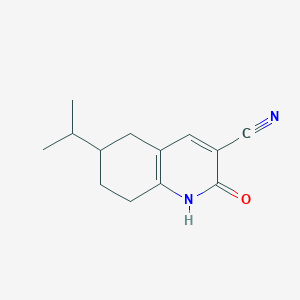
amine hydrochloride](/img/structure/B1463444.png)
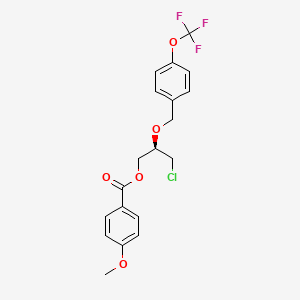
![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)
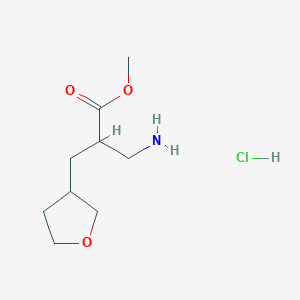
![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)

![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
amine hydrochloride](/img/structure/B1463462.png)
